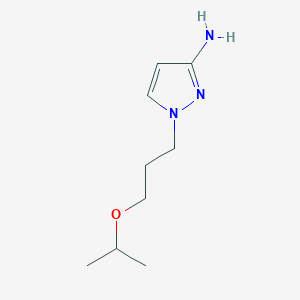

1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(3-propan-2-yloxypropyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3O/c1-8(2)13-7-3-5-12-6-4-9(10)11-12/h4,6,8H,3,5,7H2,1-2H3,(H2,10,11) |

InChI Key |

OWEOJQPXSUZMFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCN1C=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Isopropoxypropyl 1h Pyrazol 3 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions, thereby revealing potential synthetic pathways. amazonaws.comscitepress.org

For 1-(3-isopropoxypropyl)-1h-pyrazol-3-amine, the analysis begins by identifying the key structural components: the pyrazole (B372694) ring, the N1-linked isopropoxypropyl group, and the C3-linked amino group.

The most common and classical synthesis of the pyrazole ring involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent, a method known as the Knorr pyrazole synthesis. beilstein-journals.org This leads to a primary disconnection of the two C-N bonds within the heterocyclic ring.

Condensation Route Disconnection : Breaking the N1-C5 and N2-C3 bonds of the pyrazole core points to two key building blocks: a hydrazine derivative and a three-carbon (C3) dielectrophilic synthon. beilstein-journals.orgrsc.org This is the most widely employed strategy for pyrazole synthesis. mdpi.comnih.gov

Cycloaddition Route Disconnection : An alternative disconnection is based on a [3+2] cycloaddition reaction. This approach breaks the ring into a three-atom, 1,3-dipole component and a two-atom dipolarophile. rsc.orgorganic-chemistry.org This method represents a more modern approach to pyrazole synthesis.

The N-substituent can be introduced at different stages of the synthesis, leading to two primary retrosynthetic strategies:

Pre-functionalized Hydrazine : The most direct approach involves disconnecting the pyrazole ring to reveal a hydrazine that already contains the desired side chain. The key precursor identified through this route is (3-isopropoxypropyl)hydrazine . This precursor is then used in a cyclocondensation reaction to form the pyrazole ring in a single step. nih.gov

Post-synthesis N-Alkylation : An alternative strategy involves forming a pyrazole ring that is unsubstituted at the N1 position, such as 1H-pyrazol-3-amine , and subsequently introducing the isopropoxypropyl group. This disconnection of the N1-propyl C-N bond points to a precursor like 1-bromo-3-isopropoxypropane or a similar alkylating agent. The alkylation of the –NH group of a pyrazole is a feasible reaction, often accomplished with alkyl halides. pharmaguideline.com However, this method can present challenges regarding regioselectivity, as alkylation can potentially occur at either of the two ring nitrogen atoms.

The 3-amino group is typically incorporated by using a C3 synthon that already contains a nitrogen functionality, most commonly a nitrile group.

From β-Ketonitriles or α,β-Unsaturated Nitriles : The most common method for synthesizing 3-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile that has a leaving group at the β-position. chim.itmdpi.com Therefore, the disconnection of the target molecule leads to precursors such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or 3-ethoxyacrylonitrile . In the subsequent cyclization reaction, the nitrile group is converted into the C3-amino group of the pyrazole. chim.it

The following table summarizes the key precursors identified through this retrosynthetic analysis.

| Molecular Fragment | Disconnection Strategy | Key Precursor(s) |

|---|---|---|

| Pyrazole Core | Condensation Route | Hydrazine derivative + 1,3-Dielectrophile |

| [3+2] Cycloaddition Route | 1,3-Dipole + Dipolarophile | |

| Isopropoxypropyl Group | Pre-functionalization | (3-Isopropoxypropyl)hydrazine |

| Post-synthesis Alkylation | 1H-pyrazol-3-amine + 1-bromo-3-isopropoxypropane | |

| Amino Group | From Nitrile Synthon | 3-Oxopropanenitrile or 3-Ethoxyacrylonitrile |

Classical and Modern Cyclization Approaches

Based on the retrosynthetic analysis, the forward synthesis can be achieved through several cyclization strategies.

The reaction between a hydrazine and a 1,3-dielectrophilic compound is the most traditional and widely used method for pyrazole synthesis. rsc.org To produce this compound, (3-isopropoxypropyl)hydrazine would be reacted with a suitable three-carbon component containing a nitrile group.

The reaction with an α,β-unsaturated nitrile, such as 3-ethoxyacrylonitrile, proceeds via an initial Michael-type addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of ethanol (B145695) to yield the aromatic pyrazole ring. Similarly, condensation with a β-ketonitrile like 3-oxopropanenitrile involves the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration. mdpi.comnih.gov This approach is generally highly regioselective, yielding the desired 3-amino isomer. chim.it

[3+2] Cycloaddition reactions offer a powerful and often highly regioselective alternative for constructing the pyrazole ring. organic-chemistry.org These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkyne or an alkene. rsc.org

Potential pathways to synthesize the pyrazole core via this method include:

Nitrile Imines and Alkynes : A nitrile imine, which can be generated in situ from a hydrazonoyl halide, can react with an alkyne in a [3+2] cycloaddition to form a pyrazole. organic-chemistry.org

Sydnones and Alkynes : Sydnones, a class of mesoionic aromatic 1,3-dipoles, undergo cycloaddition with alkynes to produce pyrazoles, often with excellent regioselectivity. acs.orgnih.gov In this context, a sydnone (B8496669) bearing the N-(3-isopropoxypropyl) substituent could be a key intermediate.

Diazo Compounds and Alkynes/Enamines : The reaction of diazo compounds with alkynes is a well-established route to pyrazoles. To obtain the specific substitution pattern of the target molecule, this would require appropriately substituted starting materials.

The following table compares the two primary cyclization approaches.

| Approach | Key Reactants | General Characteristics |

|---|---|---|

| Condensation Reaction | Substituted Hydrazine + β-Ketonitrile (or equivalent) | Classical, widely used, often high-yielding, regioselectivity can be an issue with unsymmetrical diketones but is generally good with β-ketonitriles. beilstein-journals.orgmdpi.comchim.it |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Sydnone, Nitrile Imine) + Dipolarophile (e.g., Alkyne) | Modern, often mild reaction conditions, typically offers high regioselectivity and broad substrate scope. organic-chemistry.orgacs.org |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like substituted pyrazoles in a single step, adhering to the principles of atom and step economy. nih.govbeilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, established MCRs for 3-aminopyrazoles can be adapted by using (3-isopropoxypropyl)hydrazine as a key starting material.

One prevalent strategy involves the three-component condensation of a substituted hydrazine, a compound with a reactive methylene (B1212753) group adjacent to a nitrile (e.g., malononitrile), and a third component that helps form the pyrazole backbone. nih.govtandfonline.com A notable example is the iodine-mediated three-component reaction of hydrazine hydrate (B1144303), isothiocyanates, and 1,3-dicarbonyl compounds, which efficiently constructs multi-substituted aminopyrazole derivatives. tandfonline.com By substituting hydrazine hydrate with (3-isopropoxypropyl)hydrazine, this method could theoretically be tailored to produce the target scaffold.

Another powerful MCR is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. rug.nl This reaction typically involves an amidine (or a precursor), an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]azines. Analogous MCRs that form the pyrazole core often involve the condensation of a hydrazine, a β-ketoester, and an aldehyde, which could be explored for the synthesis of the target molecule and its derivatives. nih.gov

The general applicability of these MCRs is summarized in the table below, illustrating how different components can be combined to generate diverse pyrazole structures.

| MCR Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Core Structure | Reference |

| Three-Component | Hydrazine Derivative | β-Ketonitrile | Electrophile | Acid/Base or Metal Catalyst | Substituted 3-Aminopyrazole (B16455) | chim.it |

| Three-Component | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Isothiocyanate | Iodine, Ethanol | Substituted 3-Aminopyrazole | tandfonline.com |

| Four-Component | Hydrazine Hydrate | Aldehyde | Malononitrile | β-Ketoester | Piperidine, Aqueous Medium | Pyrano[2,3-c]pyrazole |

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification is a crucial strategy for creating a library of analogs from a common core structure, enabling the fine-tuning of biological activity and properties. For this compound, functionalization can be targeted at three primary sites: the exocyclic amino group, the N-1 isopropoxypropyl chain, and the pyrazole ring itself.

The exocyclic amino group at the C-3 position of the pyrazole ring is a primary nucleophilic site, making it amenable to a wide range of chemical transformations. chim.it

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides under basic conditions to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing diverse functional groups. nih.govresearchgate.netnih.gov

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the aminopyrazole with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, offers a more controlled method for introducing specific alkyl groups. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These moieties are often incorporated into bioactive molecules to enhance hydrogen bonding interactions with biological targets. researchgate.net

Formation of Fused Heterocycles: The 3-amino group, in conjunction with the adjacent N-2 ring nitrogen, acts as a bidentate nucleophile. This reactivity is widely exploited for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, by reacting with 1,3-dielectrophiles like β-diketones or α,β-unsaturated ketones. chim.itnih.gov

| Reaction Type | Reagent | Conditions | Product Type |

| Acylation | Acyl Chloride / Anhydride | Base (e.g., Pyridine, TEA) | N-(Pyrazol-3-yl)amide |

| Reductive Amination | Aldehyde / Ketone | NaBH₃CN, Acidic pH | N-Alkyl-N-(Pyrazol-3-yl)amine |

| Urea Formation | Isocyanate | Aprotic Solvent (e.g., THF, DCM) | N-(Pyrazol-3-yl)urea |

| Pyrazolo[1,5-a]pyrimidine formation | 1,3-Diketone | Acid catalyst, Heat | Substituted Pyrazolo[1,5-a]pyrimidine |

The N-1 substituent is crucial for modulating properties like solubility, lipophilicity, and metabolic stability. The isopropoxypropyl chain is generally robust, but specific transformations can be envisioned under certain conditions.

Ether Cleavage: The isopropyl ether linkage is susceptible to cleavage under harsh acidic conditions, typically using reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃). This reaction would convert the isopropoxy group into a hydroxyl group, yielding 1-(3-hydroxypropyl)-1H-pyrazol-3-amine, which could serve as a handle for further functionalization, such as esterification or etherification.

Chain Modification: Direct modification of the saturated propyl chain is challenging without affecting other parts of the molecule. However, if the parent hydrazine ((3-isopropoxypropyl)hydrazine) is synthesized from precursors containing other functional groups (e.g., alkenes, alkynes), these could be carried through the pyrazole synthesis and manipulated post-synthetically.

The pyrazole ring itself can be functionalized, typically via electrophilic substitution or metal-catalyzed cross-coupling reactions. chim.itnih.gov

Electrophilic Substitution at C4: The C4 position of the 3-aminopyrazole ring is electron-rich and thus activated towards electrophilic substitution. Reactions such as halogenation (using NBS or NCS), nitration, and formylation (Vilsmeier-Haack reaction) preferentially occur at this position. nih.gov

Metalation and Cross-Coupling at C5: The C5 position can be functionalized through deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. nih.gov

Cross-Coupling Reactions: Halogenated pyrazoles, particularly those substituted at the C4 or C5 positions, are valuable precursors for palladium-catalyzed cross-coupling reactions. Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, providing extensive diversification of the pyrazole core. nih.govacs.org

| Position | Reaction Type | Reagents | Intermediate/Product | Reference |

| C4 | Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-1-(...)-pyrazol-3-amine | nih.gov |

| C4 | Vilsmeier-Haack | POCl₃, DMF | 3-Amino-1-(...)-pyrazole-4-carbaldehyde | nih.gov |

| C5 | Lithiation -> Suzuki Coupling | 1. n-BuLi, 2. I₂, 3. Arylboronic acid, Pd catalyst | 5-Aryl-1-(...)-pyrazol-3-amine | acs.org |

| C4 | Sonogashira Coupling (from 4-halo precursor) | Terminal Alkyne, Pd/Cu catalyst | 4-Alkynyl-1-(...)-pyrazol-3-amine | nih.gov |

Optimization of Synthetic Routes and Reaction Conditions

Optimizing reaction conditions is essential for developing scalable, efficient, and cost-effective synthetic routes. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Improving the yield of pyrazole synthesis and derivatization often involves several key strategies:

Catalyst Selection: The classic Knorr pyrazole synthesis (condensation of a hydrazine with a 1,3-dicarbonyl compound) is often catalyzed by acids. chim.it However, reports show that Lewis acids or even green catalysts like nano-ZnO can significantly improve yields and reduce reaction times for related pyrazole syntheses. chim.it

Solvent Effects: The choice of solvent can dramatically influence reaction rates and regioselectivity. For instance, in the synthesis of N-substituted aminopyrazoles from α,β-unsaturated nitriles, polar protic solvents like ethanol often favor one regioisomer, while aprotic solvents may favor another. chim.it

Microwave Irradiation: The use of microwave-assisted organic synthesis has been shown to significantly reduce reaction times (from hours to minutes) and improve yields for the synthesis of various pyrazole derivatives. chim.it This technique is particularly effective for condensation reactions that might otherwise require prolonged heating.

Phase-Transfer Catalysis: In reactions involving multiple phases (e.g., solid-liquid or liquid-liquid), phase-transfer catalysts can enhance reaction rates and yields by facilitating the transport of reactants across the phase boundary.

These optimization strategies, while general, provide a robust framework for enhancing the synthesis of specific targets like this compound and its derivatives.

Regioselectivity and Stereoselectivity Control

The synthesis of asymmetrically substituted pyrazoles, including analogs of this compound, presents significant challenges in controlling regioselectivity and stereoselectivity. The arrangement of substituents on the pyrazole core is crucial as different isomers can exhibit varied biological and chemical properties. Consequently, developing synthetic strategies that afford specific regio- and stereoisomers is a primary focus of research.

Regioselectivity in Pyrazole Ring Formation

The most common method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine. When both reactants are unsymmetrical, this reaction can lead to the formation of a mixture of two regioisomers, for instance, the 1,3- and 1,5-disubstituted pyrazoles. mdpi.comconicet.gov.ar The control over which nitrogen atom of the hydrazine attacks which carbonyl group determines the final regiochemical outcome. Several factors, including reaction conditions, solvents, and the nature of the substituents, have been manipulated to achieve regioselective synthesis. conicet.gov.ar

One effective strategy involves the use of kinetic versus thermodynamic control. thieme-connect.com In the synthesis of aminopyrazoles from monosubstituted hydrazines and alkoxyacrylonitriles, reaction conditions can be tuned to favor either the 3-amino or the 5-amino pyrazole isomer. It has been proposed that under basic conditions at low temperatures (0 °C), the reaction is under kinetic control, where a rapid cyclization after the initial Michael addition traps the 3-substituted pyrazole as the major product. thieme-connect.com Conversely, neutral conditions at elevated temperatures (70 °C) allow for the equilibration of the Michael adducts, leading to the thermodynamically preferred and more stable 5-substituted pyrazole. thieme-connect.com This approach provides a valuable tool for selectively accessing the desired aminopyrazole core, which is central to the structure of the target compound.

| Control Type | Conditions | Preferred Product | Reference |

| Kinetic | Basic (e.g., NaOEt), 0 °C | 3-Substituted Aminopyrazole | thieme-connect.com |

| Thermodynamic | Neutral, 70 °C | 5-Substituted Aminopyrazole | thieme-connect.com |

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of Aminopyrazoles.

The choice of solvent has also been identified as a critical parameter for controlling regioselectivity. Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org For example, in the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine, the use of HFIP as a solvent significantly favors the formation of one regioisomer over the other. conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols, which can influence the reaction pathway through hydrogen bonding and stabilization of intermediates.

| 1,3-Diketone | Solvent | Regioisomeric Ratio (2:3) | Reference |

| 1a | Ethanol | 80:20 | conicet.gov.ar |

| 1a | TFE | 93:7 | conicet.gov.ar |

| 1a | HFIP | 97:3 | conicet.gov.ar |

| 1b | Ethanol | 70:30 | conicet.gov.ar |

| 1b | TFE | 84:16 | conicet.gov.ar |

| 1b | HFIP | >99:1 | conicet.gov.ar |

Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine. conicet.gov.ar

Stereoselectivity Control

For analogs of this compound that contain chiral centers, controlling the stereochemistry is essential. Asymmetric synthesis of pyrazole derivatives can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

A notable approach involves the use of tert-butanesulfinamide as a chiral auxiliary to synthesize novel chiral pyrazole derivatives. nih.gov This method begins with the preparation of a chiral toluenesulfinyl imine by condensing an aldehyde with (R)- or (S)-tert-butanesulfinamide. A stereoselective addition reaction of a nucleophile to this imine, followed by desulfination and subsequent cyclization steps, yields chiral pyrazole derivatives with a nitrogen atom directly bonded to a chiral center. nih.gov This strategy provides a reliable pathway for producing enantiomerically enriched pyrazole compounds.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrazoles and their precursors. rwth-aachen.de For instance, the stereoselective Michael addition of 4-substituted-pyrazolin-5-ones to β-nitroalkenes, catalyzed by bifunctional aminothiourea catalysts, can produce highly functionalized pyrazolones bearing multiple stereocenters with high diastereo- and enantioselectivity. rwth-aachen.de These pyrazolone (B3327878) intermediates are versatile synthons that can be converted into a variety of chiral pyrazole derivatives.

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the pyrazole (B372694) ring would appear as distinct doublets in the downfield region. The protons of the propyl chain attached to the pyrazole nitrogen would show characteristic multiplets, with chemical shifts influenced by their proximity to the heterocyclic ring and the isopropoxy group. The methine proton of the isopropoxy group would appear as a septet, while the methyl protons would present as a doublet. The methylene (B1212753) protons adjacent to the ether oxygen and the pyrazole nitrogen would also have unique chemical shifts. The amine protons at the 3-position of the pyrazole ring would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The chemical shifts of the pyrazole ring carbons would confirm the substitution pattern. The carbons of the isopropoxypropyl side chain would be observed in the aliphatic region of the spectrum, with their precise locations confirming the connectivity of the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms, thus providing a comprehensive structural elucidation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on the analysis of structurally similar compounds and general NMR principles.

Click to view interactive data table

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H4 | 5.5 - 6.0 | 90 - 95 |

| Pyrazole-H5 | 7.2 - 7.6 | 138 - 142 |

| Pyrazole-C3 | - | 150 - 155 |

| Pyrazole-C5 | - | 125 - 130 |

| N-CH₂ (propyl) | 4.0 - 4.3 | 45 - 50 |

| CH₂ (propyl) | 1.9 - 2.2 | 30 - 35 |

| O-CH₂ (propyl) | 3.4 - 3.7 | 70 - 75 |

| O-CH (isopropyl) | 3.5 - 3.9 | 70 - 75 |

| CH₃ (isopropyl) | 1.0 - 1.3 | 20 - 25 |

| NH₂ | 3.5 - 5.0 (broad) | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the isopropoxypropyl side chain. The observation of fragment ions corresponding to the pyrazole amine core and the isopropoxypropyl cation would further corroborate the proposed structure. For instance, a base peak corresponding to the loss of the isopropoxypropyl group could be anticipated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands indicative of its structural features. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3200-3500 cm⁻¹ . The N-H bending vibration would likely be observed around 1600 cm⁻¹ . The C-N stretching vibrations of the aliphatic amine would be visible in the 1020-1250 cm⁻¹ range nih.gov. The C=N stretching of the pyrazole ring is anticipated to be in the 1550-1610 cm⁻¹ region. Additionally, the C-O-C stretching of the ether linkage would produce a characteristic band, typically in the 1050-1150 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Click to view interactive data table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3200 - 3500 (two bands) |

| Primary Amine | N-H Bend | ~1600 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

| Pyrazole Ring | C=N Stretch | 1550 - 1610 |

| Ether | C-O-C Stretch | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems like the pyrazole ring. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption maxima corresponding to π → π* transitions within the pyrazole ring. The unsubstituted pyrazole ring typically exhibits a strong absorption band around 210 nm nist.gov. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum.

X-ray Crystallography for Ligand-Protein Co-Crystal Structures (if applicable to a related compound)

While no X-ray crystal structure for this compound is publicly available, this technique remains the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound, or a closely related analogue, were to be co-crystallized with a biological target such as a protein, X-ray crystallography would provide invaluable insights into the specific molecular interactions.

For example, the crystal structure of a related pyrazole derivative co-crystallized with a target protein could reveal key hydrogen bonding interactions involving the pyrazole nitrogens and the amine group. It could also elucidate the role of the isopropoxypropyl side chain in occupying a specific hydrophobic pocket within the protein's active site. This information is crucial in the field of drug design and medicinal chemistry for understanding structure-activity relationships and for the rational design of more potent and selective molecules. The synthesis and X-ray characterization of pyrazole-containing compounds are actively researched areas, demonstrating the importance of this technique in structural chemistry nih.gov.

Computational and Theoretical Investigations of 1 3 Isopropoxypropyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These studies can elucidate electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Descriptors

There are no published studies detailing the electronic structure or reactivity descriptors (such as HOMO-LUMO energy gaps, electrostatic potential maps, or Fukui functions) specifically for 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine. While research on other pyrazole (B372694) derivatives exists, these findings cannot be directly extrapolated due to the influence of the specific N-1 substituent (3-isopropoxypropyl) on the pyrazole ring's electronic environment. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Similarly, a conformational analysis and the corresponding energy landscape for this compound have not been reported. Such an analysis would be crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its isopropoxypropyl side chain, which in turn governs its interaction with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor, such as a protein. This method is pivotal for screening potential drug candidates.

Prediction of Binding Modes with Biological Targets

Numerous studies have successfully employed molecular docking to investigate the binding of various pyrazole-containing compounds to biological targets like kinases, monoamine oxidase, and receptors involved in cancer. researchgate.netnih.govresearchgate.net These studies provide a framework for how such analyses could be conducted. However, no specific research has been published that predicts the binding modes of this compound with any biological target.

Assessment of Ligand-Receptor Interaction Energies

The assessment of binding affinities and interaction energies is a key outcome of docking studies. This information helps in ranking potential drug candidates. For the broader class of pyrazoles, binding energy calculations have been instrumental in identifying promising inhibitors for various diseases. nih.govalrasheedcol.edu.iq Without specific docking studies on this compound, data on its potential ligand-receptor interaction energies remain unavailable.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a compound and its interactions with its environment over time. This technique is essential for understanding the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. nih.govrsc.org Despite the power of this technique, no molecular dynamics simulation studies have been published specifically for this compound. Research on other pyrazole derivatives has utilized MD simulations to confirm the stability of docking poses and to explore the dynamic nature of the interactions. researchgate.net

Analysis of Dynamic Binding Events and Stability

In the realm of computational chemistry, the analysis of dynamic binding events and the stability of a ligand-protein complex is crucial for understanding the mechanism of action and the durability of the therapeutic effect. Molecular dynamics (MD) simulations are a primary tool for this purpose. These simulations model the movement of every atom in a system over time, providing a detailed view of the interactions between a ligand, such as this compound, and its biological target.

Key parameters that would be analyzed in such a study include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand in the binding pocket. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein, which are critical for binding affinity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the interaction.

A hypothetical data table for such an analysis might look like this:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds | Binding Free Energy (kcal/mol) |

| 0 | 0.0 | 0.0 | 3 | - |

| 10 | 1.2 | 1.5 | 2 | -9.5 |

| 20 | 1.3 | 1.6 | 3 | -9.8 |

| 30 | 1.1 | 1.5 | 2 | -9.6 |

| 40 | 1.4 | 1.7 | 1 | -9.2 |

| 50 | 1.3 | 1.6 | 2 | -9.7 |

Exploration of Induced Fit and Conformational Changes

The concept of "induced fit" describes how a protein's active site can change its shape to better accommodate a binding ligand. This is a dynamic process that is essential for molecular recognition and catalytic activity. Computational methods, particularly molecular docking and MD simulations, can be used to explore these conformational changes.

The process of studying induced fit for a compound like this compound would involve:

Flexible Docking: Where not only the ligand but also the amino acid side chains in the protein's active site are allowed to move. This can reveal multiple possible binding poses and the conformational adjustments the protein makes.

MD Simulations of the Apo and Holo Forms: Comparing simulations of the protein without the ligand (apo) and with the ligand bound (holo) can highlight the specific conformational changes induced by the ligand.

A table summarizing hypothetical results from an induced fit analysis could be:

| Protein Residue | Conformation (Apo) | Conformation (Holo) | Change in Dihedral Angle (°) |

| Tyr123 | Outward | Inward | 45 |

| Phe256 | Planar | Rotated | 30 |

| Asp189 | Extended | Folded | 25 |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is a 3D arrangement of essential features that a molecule must have to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. For a molecule like this compound, a pharmacophore model could be generated based on its known interactions with a target or by comparing it to other known active molecules.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of features. This process, known as virtual screening, is a cost-effective way to identify new potential drug candidates.

A hypothetical pharmacophore model for this compound might include:

One hydrogen bond donor (the amine group).

One hydrogen bond acceptor (a nitrogen atom in the pyrazole ring).

One hydrophobic feature (the isopropoxypropyl group).

In Silico ADME/Tox Prediction (excluding toxicity profiles but including predictions for research and lead optimization)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery for prioritizing compounds with favorable drug-like properties and for guiding lead optimization.

For this compound, a range of ADME properties could be predicted using various software tools. These predictions help in assessing its potential as an orally bioavailable drug.

A typical in silico ADME profile would include the following parameters:

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good for oral absorption |

| LogP (Lipophilicity) | 1-3 | Optimal for membrane permeability |

| H-Bond Donors | < 5 | Favorable for oral bioavailability |

| H-Bond Acceptors | < 10 | Favorable for oral bioavailability |

| Polar Surface Area (PSA) | < 140 Ų | Good for cell membrane permeation |

| Aqueous Solubility | Moderate to High | Necessary for absorption and distribution |

| Blood-Brain Barrier Permeability | Low/High | Target dependent |

| CYP450 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Human Intestinal Absorption | > 80% | High probability of being absorbed from the gut |

These computational predictions provide a valuable initial assessment of a compound's potential, but they must be validated through experimental studies.

Mechanistic Biological Activity and Target Identification in Pre Clinical Research

Enzyme Inhibition Studies and Mechanism of Action

Enzyme inhibition is a common mechanism of action for therapeutic agents. Pyrazole (B372694) derivatives have been widely investigated as inhibitors of various enzymes, such as kinases, cholinesterases, and carbonic anhydrases. Studies to characterize an inhibitor's mechanism involve detailed kinetic analyses.

Competitive and Non-Competitive Inhibition Kinetics

Kinetic studies are fundamental to understanding how a compound inhibits an enzyme. These experiments measure the rate of the enzymatic reaction at varying substrate and inhibitor concentrations to determine the mode of inhibition.

Competitive Inhibition: A competitive inhibitor reversibly binds to the enzyme's active site, the same site the natural substrate binds to. This mode of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. Kinetically, a non-competitive inhibitor reduces the Vmax but does not change the Km.

There are no publicly available data detailing the competitive or non-competitive inhibition kinetics for 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine against any specific enzyme.

Allosteric Modulation and Conformational Changes

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Positive allosteric modulators (PAMs) increase activity, while negative allosteric modulators (NAMs) decrease it. Many pyrazole-containing compounds have been identified as allosteric modulators of receptors like the metabotropic glutamate (B1630785) receptors.

Determining if a compound acts as an allosteric modulator involves binding assays and functional studies to show that it can alter the affinity or efficacy of the natural ligand without competing for its binding site. Techniques like X-ray crystallography or cryo-electron microscopy can visualize the conformational changes induced by the modulator.

No studies have been published that describe this compound acting as an allosteric modulator or inducing specific conformational changes in a protein target.

Covalent vs. Reversible Inhibition Mechanisms

Inhibitors can be classified based on the nature of their interaction with the target enzyme.

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions). The inhibitor can freely associate and dissociate from the enzyme. Competitive and non-competitive inhibitors are typically reversible.

Covalent Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, usually with a reactive amino acid residue in the active site. This type of inhibition is often irreversible, permanently inactivating the enzyme. However, some inhibitors can form reversible covalent bonds.

Distinguishing between these mechanisms often involves dialysis experiments, where a reversible inhibitor will dissociate from the enzyme, restoring its activity, while a covalent inhibitor will remain bound. Mass spectrometry is also used to detect the mass shift corresponding to the covalent addition of the inhibitor to the enzyme.

There is no information available in the public domain to classify the inhibition mechanism of this compound as either covalent or reversible.

Identification and Characterization of Molecular Targets

Identifying the specific molecular target(s) of a compound is crucial for understanding its therapeutic potential and potential side effects. This can be achieved through various methods, including affinity chromatography, genetic screens, and computational modeling.

DNA Gyrase Interaction Studies

DNA gyrase is a type II topoisomerase that is a well-established target for antibacterial agents, particularly quinolones. Some heterocyclic compounds, including certain pyrazole derivatives, have been investigated as potential DNA gyrase inhibitors. These compounds inhibit bacterial replication by preventing the re-ligation of DNA strands during supercoiling.

Enzymatic assays measuring the supercoiling activity of DNA gyrase in the presence of an inhibitor are used to confirm this mechanism. Molecular docking and co-crystallization studies can further elucidate the binding interactions between the compound and the enzyme.

No research has been published demonstrating or investigating an interaction between this compound and DNA gyrase.

Proteasome Subunit Modulation

The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins. It is a key target in cancer therapy. Modulation of proteasome activity, either through direct inhibition of its catalytic subunits or by altering the assembly of the proteasome complex, can induce apoptosis in cancer cells.

Cell-based assays and biochemical assays using purified proteasomes are employed to screen for compounds that affect its function. Small molecules can modulate the proteasome by binding to its catalytic subunits or by interfering with the protein-protein interactions necessary for its assembly and regulation.

There are no available studies indicating that this compound modulates proteasome subunits or affects proteasome activity.

Analysis of this compound in Pre-Clinical Research Reveals a Gap in Mechanistic Understanding

Despite the broad interest in pyrazole derivatives for various therapeutic applications, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the mechanistic biological activity of the chemical compound this compound (CAS No. 1339422-72-8). While the pyrazole scaffold is a common feature in molecules designed to interact with various biological targets, detailed pre-clinical research identifying and characterizing the specific molecular interactions of this particular compound is not presently available in the public domain.

The requested in-depth analysis of its effects on tubulin polymerization, specific kinase inhibition (p38MAPK, BTK), regulation of apoptotic pathways (Bcl-2, p53-MDM2), and other enzyme systems such as pancreatic lipase, thrombin, and CYP121A1 could not be completed due to the absence of published studies. Consequently, a detailed discussion on its in vitro cellular pathway modulation, including cell line-based mechanistic investigations and signaling pathway interrogation, cannot be provided at this time.

The general landscape of pyrazole-containing compounds in medicinal chemistry is vast, with various derivatives showing activities across the biological targets mentioned. However, the specific substitutions on the pyrazole ring, such as the 1-(3-isopropoxypropyl) group, are crucial in determining the precise biological activity and mechanism of action. Without dedicated research on this compound, any discussion of its potential activities would be speculative and fall outside the required scope of this article.

Further research is necessary to elucidate the potential therapeutic properties and molecular mechanisms of this compound. Future studies could involve in vitro screening against a panel of kinases, tubulin polymerization assays, and cellular assays to investigate its effects on apoptosis and other relevant signaling pathways. Such research would be essential to determine if this compound holds promise for further development as a therapeutic agent.

Ligand-Protein Binding Analysis in Pre-Clinical Research

The characterization of the interaction between a ligand and its protein target is a cornerstone of pre-clinical research, providing fundamental insights into the compound's mechanism of action. This analysis typically involves determining the binding affinity and identifying the specific molecular interactions that stabilize the ligand-protein complex. Computational and experimental approaches are employed to elucidate these critical parameters.

Binding Affinity Determination (e.g., Ki, Kd)

A definitive measure of the strength of the interaction between a ligand and its target protein is given by the binding affinity, commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower values for these constants are indicative of a stronger binding interaction.

Currently, specific experimental Ki or Kd values for the binding of this compound to its biological targets are not available in publicly accessible scientific literature. Determination of these values would require dedicated experimental assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays. Computational methods can provide estimates of binding free energy, which correlate with binding affinity, but these are predictive and await experimental validation.

Key Residue Interactions and Hotspot Analysis

Computational molecular dynamics and docking studies have provided valuable insights into the binding mode of this compound, identified as ligand L3 in a study focused on potential lung cancer inhibitors. mdpi.com This analysis has highlighted a network of interactions with specific amino acid residues within the protein's binding pocket, which are crucial for the stability of the complex. mdpi.com

The primary interactions are a combination of hydrophobic contacts, hydrogen bonds, and water bridges. mdpi.com Several key residues have been identified as playing a significant role in the binding of this compound. mdpi.com

Key Interacting Residues:

A computational analysis has identified several key amino acid residues that are crucial for the binding and stabilization of this compound within the protein's active site. These interactions are predominantly hydrophobic in nature, supplemented by hydrogen bonds and water bridges. mdpi.com

| Interacting Residue | Predominant Interaction Type(s) |

| TRP_424 | Hydrophobic |

| PHE_282 | Hydrophobic |

| TYR_294 | Hydrogen Bonds, Hydrophobic, Water Bridges |

| THR_278 | Hydrogen Bonds |

| ILE_267 | Water Bridges, Hydrogen Bonds |

| LYS_494 | Water Bridges, Hydrogen Bonds |

| ALA_495 | General Ligand Binding Involvement |

Hotspot Analysis:

Hotspot analysis aims to identify residues within the binding site that contribute most significantly to the binding free energy. While a comprehensive experimental hotspot analysis through techniques like alanine (B10760859) scanning mutagenesis has not been reported for this specific compound, computational studies provide some initial indications. mdpi.com

The protein residues ILE-267 and LYS-494 have been noted for their increased flexibility, suggesting these regions may represent potential hotspots for ligand binding or allosteric modulation. mdpi.com The significant interaction fractions observed for TRP_424, PHE_282, and TYR_294 with the ligand also suggest their importance in the binding event and mark them as potential key components of a binding hotspot. mdpi.com Further experimental validation is required to confirm these computationally predicted hotspots.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Activity (Mechanistic)

The 3-aminopyrazole (B16455) scaffold serves as a critical pharmacophore, particularly in the context of kinase inhibition. This moiety is recognized as an effective mimic of adenine, enabling it to form crucial hydrogen bonds within the ATP-binding pockets of various kinases. The primary amino group at the C3 position typically acts as a hydrogen bond donor, a fundamental interaction for anchoring the molecule to its biological target.

Exploration of Pyrazole (B372694) Ring Substituents

While the parent compound, 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine, is unsubstituted on the pyrazole ring beyond the N1 and C3 positions, hypothetical substitutions provide a framework for understanding its SAR. Research on analogous pyrazole-based inhibitors has demonstrated that substitutions at the C4 and C5 positions of the pyrazole ring can significantly impact potency and selectivity.

For example, the introduction of small alkyl or halogen groups at the C4 position can enhance hydrophobic interactions within the target's binding site. Conversely, larger substituents may lead to steric hindrance, potentially reducing or abolishing activity. The electronic nature of these substituents also plays a pivotal role; electron-withdrawing groups can increase the acidity of the pyrazole N-H in related compounds, which can be a key interaction point researchgate.net.

To illustrate the potential impact of such modifications, the following table outlines hypothetical substitutions and their predicted effects on biological activity, based on established principles from related pyrazole derivatives.

| Modification | Position | Predicted Effect on Activity | Rationale |

| Methyl (-CH3) | C4 | Potential Increase | Enhanced hydrophobic interactions. |

| Chloro (-Cl) | C4 | Potential Increase | Favorable halogen bonding and electronic effects. |

| Phenyl (-C6H5) | C5 | Potential Decrease | Steric hindrance may disrupt binding. |

| Nitro (-NO2) | C4 | Variable | Strong electron-withdrawing effects can alter binding mode. |

Role of the Isopropoxypropyl Side Chain on Molecular Recognition

The N1-isopropoxypropyl side chain is a distinguishing feature of this compound and plays a crucial role in its molecular recognition and pharmacokinetic properties. The length, flexibility, and nature of this side chain are critical determinants of how the molecule orients itself within a binding pocket.

The three-carbon propyl linker provides a degree of conformational flexibility, allowing the isopropoxy group to adopt an optimal position for interacting with the target protein. The ether oxygen in the isopropoxypropyl group can act as a hydrogen bond acceptor, forming additional interactions that can enhance binding affinity. Furthermore, the isopropyl group itself can engage in van der Waals interactions within hydrophobic sub-pockets of the target.

Studies on other N1-substituted pyrazoles have shown that both the length of the alkyl chain and the nature of the terminal group are critical for activity. For instance, in some series of pyrazole inhibitors, lengthening or shortening the alkyl chain at the N1 position can lead to a significant loss of potency, highlighting the precise spatial requirements of the binding site mdpi.com.

The table below summarizes the key features of the isopropoxypropyl side chain and their contributions to molecular recognition.

| Feature of Side Chain | Potential Interaction | Impact on Molecular Recognition |

| Propyl Linker | Conformational Flexibility | Allows for optimal positioning within the binding site. |

| Ether Oxygen | Hydrogen Bond Acceptor | Forms additional stabilizing interactions with the target. |

| Isopropyl Group | Hydrophobic Interactions | Engages with nonpolar residues in the binding pocket. |

| Overall Lipophilicity | Membrane Permeability | Influences the compound's ability to cross cell membranes. |

Impact of Amino Group Derivatization on Target Interactions

The 3-amino group is a cornerstone of the biological activity of this compound, primarily due to its ability to act as a hydrogen bond donor. Derivatization of this primary amine can have profound effects on the molecule's interaction with its target.

Acylation of the 3-amino group, for instance, to form an amide, can alter its hydrogen bonding properties. While the amide N-H can still act as a hydrogen bond donor, the introduction of a carbonyl group provides an additional hydrogen bond acceptor site. This can lead to a different binding orientation or interaction with different residues within the active site. However, the increased steric bulk of the acyl group can also be detrimental to binding if the active site is constrained.

In various studies of aminopyrazole-based kinase inhibitors, N-acylation has been shown to be a viable strategy for modulating potency and selectivity. The nature of the acyl group (e.g., acetyl, benzoyl) can be systematically varied to probe the steric and electronic requirements of the target's active site.

The following table outlines potential derivatizations of the 3-amino group and their likely impact on target interactions.

| Derivative | Modification | Predicted Impact on Target Interaction | Rationale |

| Acetamide | -COCH3 | Altered H-bonding; potential for new interactions. | Introduction of a carbonyl H-bond acceptor. |

| N-Methylamine | -NHCH3 | Maintained H-bond donation; altered steric profile. | Minimal steric change, maintains donor capability. |

| Sulfonamide | -SO2R | Significant change in electronic and steric properties. | Introduction of a strongly electron-withdrawing group. |

| Urea (B33335) | -CONH2 | Increased H-bonding potential. | Addition of multiple H-bond donors and an acceptor. |

Applications of 1 3 Isopropoxypropyl 1h Pyrazol 3 Amine and Its Scaffolds in Chemical Biology and Medicinal Chemistry Research

Utilization as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, providing crucial information about the target's function and its relevance to disease. nih.gov The aminopyrazole scaffold is particularly well-suited for developing such probes due to the high potency and selectivity that can be achieved for specific biological targets, most notably protein kinases. nih.govmdpi.com The dysregulation of kinases is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention. nih.govmdpi.com

Derivatives of the aminopyrazole scaffold have been developed into highly selective inhibitors for various kinases. For instance, the aminopyrazole-based compound 26n was profiled against a panel of 464 kinases and was found to be exceptionally selective, significantly inhibiting only a handful of kinases, including JNK1/2/3. arabjchem.org This high degree of selectivity is a critical attribute for a chemical probe, as it ensures that any observed biological effect can be confidently attributed to the inhibition of the intended target. nih.gov Such selective compounds allow researchers to validate whether inhibiting a specific kinase, like JNK3 in neurodegenerative diseases, is a viable therapeutic strategy. arabjchem.org

Similarly, aminopyrazole derivatives have been optimized to selectively target Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDKs), further demonstrating the scaffold's utility in creating tools for target validation across different kinase families. nih.govwikipedia.org The ability to systematically modify the aminopyrazole core and its substituents allows for the fine-tuning of selectivity, enabling the development of probes that can distinguish even between closely related kinase isoforms. arabjchem.org

Scaffold for Novel Compound Libraries in Drug Discovery Research

In modern drug discovery, the synthesis of large, diverse collections of molecules, known as compound libraries, is a cornerstone of identifying new therapeutic agents. nih.gov The 1H-pyrazol-3-amine scaffold is an advantageous framework for building these libraries. mdpi.commdpi.com Its chemical tractability and known importance as a pharmacophore make it an ideal starting point for generating a multitude of structurally related compounds. mdpi.comresearchgate.net

The 3-aminopyrazole (B16455) core provides multiple points for chemical modification, allowing for the introduction of diverse functional groups at various positions around the ring. researchgate.net This structural diversity is key to exploring the chemical space around a particular biological target and identifying "hit" compounds with initial activity. For example, libraries of 3-aminopyrazole derivatives have been synthesized and screened to discover inhibitors for targets such as Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.govwikipedia.org

Researchers have developed synthetic routes to create focused libraries based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is found in several known kinase inhibitors. nih.gov By systematically varying the substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings, libraries of novel compounds can be generated and screened for activity against panels of kinases, leading to the discovery of new inhibitors with unique selectivity profiles. nih.govnih.gov This strategy has proven effective in identifying inhibitors for understudied kinase families, such as the PCTAIRE family. nih.gov The amenability of the aminopyrazole scaffold to both solid-phase and solution-phase combinatorial synthesis facilitates the rapid generation of these valuable compound collections for high-throughput screening campaigns.

Lead Compound Identification and Optimization Strategies

Once a "hit" compound is identified from a screening campaign, it undergoes a process of lead optimization to improve its potency, selectivity, and drug-like properties, such as solubility and metabolic stability. wikipedia.org The aminopyrazole scaffold has been central to numerous successful lead optimization programs, particularly for protein kinase inhibitors. nih.govarabjchem.orgnih.gov

The process often begins with a hit compound containing the aminopyrazole core, which is then systematically modified to establish a structure-activity relationship (SAR). researchgate.netnih.gov SAR studies explore how changes in the molecule's structure affect its biological activity. For example, in the development of JNK3 inhibitors, researchers started with an aminopyrazole lead and explored modifications at various positions. arabjchem.org These studies revealed that specific substitutions on the pyrazole ring and the amide portion of the molecule could dramatically increase potency and, crucially, selectivity for JNK3 over other kinases like JNK1 and p38α. arabjchem.org

A similar strategy was employed to develop inhibitors of FGFR. nih.govmdpi.com Starting from a screening hit, structure-based drug design and SAR analysis led to aminopyrazole analogues with improved potency against both wild-type and drug-resistant "gatekeeper" mutant forms of the enzyme. nih.govmdpi.com The optimization process often involves iterative cycles of chemical synthesis, biological testing, and analysis of the compound's binding mode, sometimes aided by X-ray crystallography. arabjchem.org

The following tables summarize optimization efforts for various kinase inhibitors based on the aminopyrazole scaffold.

| Compound | Key Structural Modification | CDK2/cyclin A Ki (nM) | Solubility Improvement | In Vivo Activity |

|---|---|---|---|---|

| PNU-292137 (Initial Lead) | - | Not Specified | Baseline | Active |

| PHA-533533 (Optimized) | Addition of a 2-oxo-1-pyrrolidinyl)phenyl]propanamide moiety | 31 | >10-fold | Improved TGI (70%) |

Data sourced from a study on CDK2 inhibitor optimization, showing improvement from an initial lead to an optimized compound. wikipedia.org

| Compound | Modification | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38α IC50 (nM) |

|---|---|---|---|---|

| 22e | Pyridineamide side chain | 2.1 | 14 | >20,000 |

| 26k | N-alkyl substituted pyrazole amide | 0.9 | 500 | >20,000 |

| 26n | Alkylamide side chain | 1.7 | 100 | >10,000 |

Data from a study on JNK3 inhibitors, highlighting how structural changes impact potency and isoform selectivity. arabjchem.org

| Compound | Modification | FGFR3 (WT) IC50 (µM) | FGFR3 (V555M) IC50 (µM) | Parental BaF3 IC50 (µM) |

|---|---|---|---|---|

| 1 (Hit) | Initial screening hit | 0.29 | 0.14 | >10 |

| 19 (Optimized) | Piperidine linker | 0.12 | 0.08 | 5.8 |

Data from a high-throughput screen and subsequent optimization for FGFR inhibitors. nih.govmdpi.com

These examples underscore the power of the aminopyrazole scaffold as a versatile and adaptable core for identifying and optimizing potent and selective drug candidates. nih.govarabjchem.orgwikipedia.org

Development of Research Tools for Biochemical Assays

The development of robust and reliable biochemical assays is fundamental to drug discovery research. Small molecules with high affinity and selectivity for a specific target can serve as invaluable tools in this process. While aminopyrazole derivatives are widely tested in such assays to determine their inhibitory activity, their properties also make them suitable for use in the development and validation of the assays themselves. nih.govwikipedia.org

For example, a potent and highly selective inhibitor based on the aminopyrazole scaffold can be used as a positive control or a reference compound in a newly developed kinase assay. nih.gov Its ability to produce a dose-dependent inhibition of kinase activity helps to validate that the assay is measuring the intended biological activity and can reliably quantify the potency of unknown test compounds. In a study identifying novel pyrazole inhibitors of TGF-β receptor I (TβRI) kinase, the compounds were used to confirm inhibition of the target in both in vitro kinase assays and in vivo cellular assays measuring Smad2 phosphorylation. nih.gov This demonstrates their utility in linking biochemical activity to cellular pathways.

Furthermore, aminopyrazole derivatives could be modified to create more specialized assay reagents. For instance, by attaching a fluorescent tag, a selective aminopyrazole ligand could be converted into a fluorescent probe. researchgate.netnih.gov Such a probe could be used in fluorescence polarization or FRET-based binding assays to screen for other compounds that bind to the same target. While specific examples of 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine being used for this purpose are not documented, the development of pyrazole-based fluorescent probes for detecting metal ions establishes a proof of principle for this application. researchgate.netnih.gov

Finally, a selective ligand can be immobilized on a solid support to create an affinity chromatography matrix. mdpi.com This technique uses the specific binding interaction between the immobilized ligand and its target protein to purify the protein from a complex mixture, such as a cell lysate. mdpi.com A selective aminopyrazole-based kinase inhibitor could serve as such an affinity ligand, enabling the purification of its target kinase for structural studies or for use in developing further biochemical assays.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Enhanced Complexity

The foundation of exploring any chemical entity lies in the ability to synthesize it and its analogs efficiently. Traditional methods for pyrazole (B372694) synthesis, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, provide a solid starting point. mdpi.com However, the future lies in adopting more advanced and versatile synthetic strategies.

Modern synthetic chemistry offers a toolkit to build upon the 1-(3-isopropoxypropyl)-1h-pyrazol-3-amine core. Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. mdpi.com Developing MCRs for this pyrazole system would enable the rapid generation of a diverse library of derivatives.

Transition-Metal Catalysis: Techniques like palladium or copper-catalyzed cross-coupling reactions can be employed to introduce a wide array of functional groups onto the pyrazole ring. tandfonline.comnih.gov This would allow for fine-tuning the electronic and steric properties of the molecule to enhance biological activity.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. mdpi.com Applying photoredox catalysis could open up novel pathways for the functionalization of the pyrazole core, leading to previously inaccessible structures.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Establishing a flow synthesis route for this compound would be beneficial for producing larger quantities for extensive testing.

By embracing these advanced methodologies, researchers can create a diverse collection of analogs with increased molecular complexity, a crucial step in the hit-to-lead optimization process. researchgate.net

Integration of Artificial Intelligence in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govresearchgate.net For a novel scaffold like this compound, computational approaches can significantly accelerate the research and development process.

Future research should leverage AI and ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse set of initial compounds and testing their biological activity, QSAR models can be built. connectjournals.com These models can then predict the activity of virtual compounds, helping to prioritize which molecules to synthesize next.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the model with the this compound scaffold and a target protein, it can generate novel derivatives with a high probability of binding.

ADME/T Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. AI models can predict these properties early in the discovery process, reducing the risk of late-stage failures. nih.gov

Virtual Screening: Large virtual libraries of compounds based on the pyrazole core can be screened against various biological targets using docking simulations and other computational methods. connectjournals.com This can help identify potential new therapeutic applications for this class of molecules.

The synergy between traditional wet-lab chemistry and in silico methods will be paramount in efficiently exploring the chemical space around this novel pyrazole. mdpi.com

Discovery of Novel Biological Targets and Pathways

The pyrazole nucleus is a versatile pharmacophore found in drugs targeting a wide range of diseases, from cancer to inflammation. nih.govmdpi.com A key avenue of future research for this compound will be to identify its biological targets and the pathways it modulates.

A systematic approach to target identification could involve:

Phenotypic Screening: Testing the compound in various cell-based assays that model different diseases can reveal its functional effects. For example, assays for cancer cell proliferation, inflammation markers, or microbial growth could be employed. mdpi.com

Target-Based Screening: Given the prevalence of pyrazoles as kinase inhibitors, screening against a panel of protein kinases is a logical starting point. nih.gov Many FDA-approved kinase inhibitors contain a pyrazole ring, highlighting the potential of this scaffold in oncology. nih.gov

Chemical Proteomics: Techniques such as affinity chromatography using a derivatized version of the compound can be used to pull down its binding partners from cell lysates, directly identifying its protein targets.

The broad spectrum of activities associated with pyrazole derivatives suggests that this compound could interact with a variety of targets. researchgate.netnih.gov A comprehensive screening approach will be essential to uncover its full therapeutic potential.

Exploration of Synergistic Effects in Multi-Target Modulators (in a research context)

Complex diseases like cancer often involve multiple biological pathways. Drugs that can modulate several targets simultaneously, known as multi-target modulators, can offer improved efficacy and a lower likelihood of drug resistance. The pyrazole scaffold is well-suited for the development of such agents. mdpi.com

Future research into this compound should explore its potential as a multi-target modulator by:

Designing Hybrid Molecules: The core structure can be functionalized with different pharmacophores known to interact with various targets. For instance, combining the pyrazole with a moiety known to inhibit a different class of enzymes could lead to a dual-action compound.

Investigating Polypharmacology: Even as a single agent, the compound may inherently interact with multiple targets. A thorough investigation of its off-target effects could reveal beneficial polypharmacological profiles. mdpi.com

Combination Therapies: In a research context, studying the effects of this compound in combination with other known drugs can reveal synergistic interactions. nih.gov This can provide insights into its mechanism of action and suggest potential therapeutic combinations.

The ability to rationally design multi-target ligands is a significant advantage of the pyrazole scaffold and represents a promising direction for future studies.

Biophysical Characterization of Ligand-Target Interactions

A deep understanding of how a ligand binds to its target is crucial for rational drug design. Once a biological target for this compound is identified, a range of biophysical techniques should be employed to characterize the interaction in detail.

Key biophysical methods include:

X-ray Crystallography: Obtaining a crystal structure of the compound bound to its target protein provides a high-resolution view of the binding mode, revealing key interactions that can be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the dynamics of the ligand-target interaction in solution. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, such as enthalpy and entropy, providing a complete picture of the binding energetics.

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for measuring the kinetics of binding and dissociation, providing on- and off-rates for the interaction.

A thorough biophysical characterization will provide invaluable information for structure-activity relationship (SAR) studies, guiding the optimization of potency and selectivity. connectjournals.com

Q & A

Q. What are the common synthetic routes for 1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine, and how can purity be ensured?

A typical synthesis involves nucleophilic substitution or amination reactions. For example, substituting a halogenated pyrazole precursor with 3-isopropoxypropylamine under basic conditions (e.g., using Cs₂CO₃ as a base) can yield the target compound. Purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 0–100% EtOAc/hexane) . Purity is validated via LCMS (≥95%) and ¹H/¹³C NMR to confirm absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- ¹H NMR : Focus on the pyrazole ring protons (δ 7.3–7.6 ppm for aromatic protons) and the isopropoxypropyl chain (δ 1.0–1.3 ppm for isopropyl CH₃, δ 3.4–3.8 ppm for OCH₂).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out impurities .

- IR : Look for N-H stretches (~3300 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .

Q. How does the substitution pattern of the pyrazole ring influence reactivity in downstream modifications?

The 3-amine group and 1-(3-isopropoxypropyl) chain dictate regioselectivity. The amine enables electrophilic substitutions (e.g., sulfonylation or acylation), while the ether chain may sterically hinder reactions at the 1-position. Comparative studies of analogs (e.g., 1-aryl vs. 1-alkyl pyrazoles) suggest that bulkier substituents reduce reaction rates at adjacent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or LCMS adducts) require cross-validation:

- X-ray crystallography : Use SHELX or WinGX for definitive structural confirmation .

- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity .

- High-resolution MS : Rule out isobaric interferences .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Catalyst screening : Copper(I) bromide or Pd catalysts enhance amination efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Temperature control : Maintain ≤80°C to prevent decomposition of the isopropoxypropyl group .

- Workflow : Implement inline PAT (process analytical technology) for real-time monitoring .

Q. How can computational methods predict biological activity or guide analog design?

- Molecular docking : Screen against target proteins (e.g., NLRP3 inflammasome) using the amine group as a hydrogen-bond donor .

- QSAR models : Correlate substituent effects (e.g., logP of the isopropoxypropyl chain) with activity trends .

- DFT calculations : Assess electron density at the pyrazole ring to prioritize electrophilic modification sites .

Q. What are the challenges in derivatizing the 3-amine group for functionalization studies?

- Steric hindrance : The adjacent isopropoxypropyl chain may limit access to reagents. Solutions include using smaller electrophiles (e.g., acetyl chloride over bulky sulfonyl chlorides) .

- Side reactions : Protect the amine with Boc groups before modifying other positions .

- Solubility : Use DMF or THF to solubilize intermediates during reactions .

Methodological Notes

- Structural analogs : Compare with 1-(1,2-dimethylpropyl)-1H-pyrazol-3-amine to assess steric/electronic differences .

- Data validation : Cross-reference spectral data with PubChem/DSSTox entries to avoid misassignment .

- Safety protocols : Follow NFPA guidelines for handling amines and ethers, including PPE and ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.